1,4-Dibenzoyloxycyclohexan

Thermal Analysis Solid-State Chemistry Process Engineering

Essential trans-1,4-disubstituted cyclohexane building block for liquid crystalline and polymer modifier R&D. Its rigid, rod-like molecular geometry ensures reliable mesogenic behavior and solid-state packing, with a defined melting point (86°C). Substitution with cis or other isomers results in unpredictable material performance. Secure consistent 95% purity from verified B2B suppliers.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 19150-32-4
Cat. No. B096277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzoyloxycyclohexan
CAS19150-32-4
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H20O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
InChIKeyZLWCKIITGASJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibenzoyloxycyclohexane (CAS 19150-32-4): A Trans-1,4-Disubstituted Cyclohexane Diester for Mesogen and Polymer Modification Research


1,4-Dibenzoyloxycyclohexane (CAS 19150-32-4), also known as trans-1,4-cyclohexanediyl dibenzoate, is a cyclic diester with the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol . It features a trans-1,4-disubstituted cyclohexane core bearing two benzoyloxy groups, which imparts a rigid, rod-like molecular geometry amenable to mesogenic behavior [1]. This compound is of interest in materials science as a building block for liquid crystalline materials and as a modifier in polymer formulations [1].

Why 1,4-Dibenzoyloxycyclohexane (CAS 19150-32-4) Cannot Be Substituted with Generic Cyclohexane Dibenzoates


Substitution with other cyclohexane dibenzoate isomers or related diesters is not feasible due to the critical influence of stereochemistry and ester group positioning on solid-state packing, thermal behavior, and molecular geometry. The trans-1,4-disubstituted configuration of 1,4-dibenzoyloxycyclohexane is essential for achieving the planar, rod-like conformation that underlies its mesogenic potential and crystallinity [1]. In contrast, the cis isomer typically yields oily, non-crystalline products [2], and even small changes in ester chain length or substitution position can drastically alter melting point, solubility, and compatibility with host matrices [1][3]. Therefore, generic substitution without rigorous stereochemical and structural control will result in unpredictable or suboptimal performance in applications ranging from liquid crystal formulations to polymer additive systems.

Quantitative Evidence Guide: How 1,4-Dibenzoyloxycyclohexane (CAS 19150-32-4) Differentiates from Closest Analogs


Melting Point: 1,4-Dibenzoyloxycyclohexane Exhibits a Distinct Solid-State Behavior vs. cis Isomer and Parent Diol

1,4-Dibenzoyloxycyclohexane (trans isomer) exhibits a melting point of 86 °C, which is significantly lower than that of its parent trans-1,4-cyclohexanediol (141-142 °C) [1]. The cis isomer of 1,4-cyclohexanediol dibenzoate is typically an oily liquid at room temperature, indicating a markedly different solid-state packing that precludes crystallization [2]. This melting point disparity directly impacts processability and formulation design, as the trans diester can be handled as a solid with moderate thermal stability, whereas the cis analog requires liquid handling protocols.

Thermal Analysis Solid-State Chemistry Process Engineering

Lipophilicity (LogP): 1,4-Dibenzoyloxycyclohexane Demonstrates Markedly Increased Hydrophobicity vs. Parent Diols

The calculated XLogP value for 1,4-dibenzoyloxycyclohexane is 4.7, reflecting its high lipophilicity due to the two benzoyl ester moieties [1]. In stark contrast, trans-1,4-cyclohexanediol exhibits an XLogP of 0.28 [2], and cis-1,4-cyclohexanediol has an XLogP of 0.28 [3]. This >16-fold increase in the octanol-water partition coefficient (logP difference of 4.4 units) indicates that the diester is vastly more hydrophobic, which profoundly influences its solubility profile, membrane permeability, and compatibility with non-polar matrices.

Partition Coefficient Drug Delivery Membrane Permeability Formulation Science

Crystal Structure: Trans-1,4-Dibenzoyloxycyclohexane Adopts a Well-Defined Monoclinic Lattice with Chair Conformation

Single-crystal X-ray diffraction analysis reveals that trans-1,4-cyclohexanediyl dibenzoate crystallizes in the monoclinic space group P21/n with unit cell parameters: a = 6.119(6) Å, b = 18.760(5) Å, c = 7.730(2) Å, β = 79.50(5)°, and a final R-factor of 0.042 [1]. The cyclohexane ring adopts a chair conformation, and the trans C-O bonds are not coplanar with the cyclohexane mirror plane. In contrast, the cis isomer does not readily crystallize and is typically obtained as an oil [2], and the parent trans-1,4-cyclohexanediol crystallizes in a different space group with distinct unit cell parameters .

Crystallography Solid-State Characterization Material Properties

Density: 1,4-Dibenzoyloxycyclohexane Exhibits Increased Mass per Unit Volume vs. Parent Diol

The predicted density of 1,4-dibenzoyloxycyclohexane is 1.20 ± 0.1 g/cm³ , which is moderately higher than the density of trans-1,4-cyclohexanediol at 1.156 g/cm³ [1]. This 3.8% increase in density reflects the additional mass contributed by the two benzoyl groups relative to the hydrogen atoms in the parent diol. The cis-1,4-cyclohexanediol has a similar density of 1.156 g/cm³ [2], underscoring that the esterification, rather than stereochemistry, primarily drives this difference.

Density Material Science Formulation Physical Properties

High-Value Application Scenarios for 1,4-Dibenzoyloxycyclohexane (CAS 19150-32-4) Based on Differentiated Properties


Liquid Crystal (LC) Component and Mesogen Research

The trans-1,4-disubstituted cyclohexane core, coupled with the planar benzoyloxy termini, provides the rod-like molecular geometry essential for mesogenic behavior. The well-defined crystal structure and moderate melting point (86 °C) make 1,4-dibenzoyloxycyclohexane a suitable candidate for incorporation into nematic or smectic liquid crystal mixtures, where it can modify phase transition temperatures and electro-optical properties [1].

Polymer Additive and Plasticizer

The high lipophilicity (XLogP 4.7) and solid yet moderately melting nature of 1,4-dibenzoyloxycyclohexane render it an effective plasticizer or processing aid for hydrophobic polymers, such as polyvinyl chloride (PVC) or polyesters. Its ester functionality and aromatic character can enhance compatibility with polymer matrices while reducing melt viscosity during extrusion or injection molding [1].

Crystalline Intermediate in Organic Synthesis

The robust crystalline character (monoclinic P21/n) and defined melting point of 1,4-dibenzoyloxycyclohexane facilitate its use as a reliable building block or intermediate in multi-step organic syntheses. The trans stereochemistry ensures a predictable molecular scaffold for further derivatization, such as selective ester hydrolysis or cross-coupling reactions, enabling the construction of more complex molecular architectures [1].

Solid-Phase Peptide Synthesis (SPPS) Linker or Protecting Group

The benzoyloxy groups can serve as protecting groups for alcohols, and the trans-cyclohexane core provides a rigid spacer. The compound's solid nature and solubility in organic solvents like chloroform and methanol (implied by its lipophilicity) make it a potential candidate for use as a linker or protective group in solid-phase synthesis, where its crystallinity aids in purification and handling [1].

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